molecular formula C20H24FN3O2 B5325987 N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide

N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide

Cat. No.: B5325987
M. Wt: 357.4 g/mol
InChI Key: MLXZJPJWMJIKLN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline, 4-fluorobenzyl chloride, and piperazine.

    Formation of Intermediate: The 2-ethoxyaniline is reacted with a suitable carboxylating agent to form an intermediate carboxamide.

    Piperazine Derivatization: The intermediate is then reacted with piperazine to form the piperazine derivative.

    Final Product Formation: The piperazine derivative is further reacted with 4-fluorobenzyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-4-benzylpiperazine-1-carboxamide
  • N-(2-methoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide
  • N-(2-ethoxyphenyl)-4-(4-chlorobenzyl)piperazine-1-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide is unique due to the presence of both ethoxy and fluorobenzyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-2-26-19-6-4-3-5-18(19)22-20(25)24-13-11-23(12-14-24)15-16-7-9-17(21)10-8-16/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXZJPJWMJIKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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